N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide
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Overview
Description
N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxy group, a phenyl group, and an acetamide group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide typically involves the reaction of 1-phenyl-2-propyn-1-ol with 4-acetamidophenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as crystallization and distillation, to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl and acetamide groups can interact with hydrophobic and polar regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-propyn-1-ol: Shares the phenyl and propynyl groups but lacks the acetamide group.
4-Acetamidophenylboronic acid: Contains the acetamide group but lacks the hydroxy and propynyl groups.
N-(4-Hydroxyphenyl)acetamide: Contains the hydroxy and acetamide groups but lacks the phenyl and propynyl groups.
Uniqueness
N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
334829-94-6 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-[4-(1-hydroxy-1-phenylprop-2-ynyl)phenyl]acetamide |
InChI |
InChI=1S/C17H15NO2/c1-3-17(20,14-7-5-4-6-8-14)15-9-11-16(12-10-15)18-13(2)19/h1,4-12,20H,2H3,(H,18,19) |
InChI Key |
FUKRENAHAQXYOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C#C)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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